![molecular formula C10H14O2 B1367663 4-Isobutylresorcinol CAS No. 18979-62-9](/img/structure/B1367663.png)
4-Isobutylresorcinol
Overview
Description
4-Isobutylresorcinol is a chemical compound belonging to the family of resorcinols. It is a white crystalline powder that is soluble in water and ethanol. This compound is highly effective in cosmetic applications, particularly for brightening and evening out skin tone. It works by inhibiting the production of melanin, which can lead to dark spots and uneven pigmentation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isobutylresorcinol typically involves the butylation of resorcinol. The process includes the following steps:
Starting Material: Resorcinol, a compound derived from various natural sources such as certain plants and resins.
Butylation: Resorcinol undergoes specific chemical modifications, including butylation, to produce this compound.
Purification: The synthesized compound is then purified for use in skincare formulations.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound’s effectiveness in cosmetic applications.
Chemical Reactions Analysis
Types of Reactions: 4-Isobutylresorcinol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: It can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups in this compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Quinones.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Halogenated or alkylated resorcinols.
Scientific Research Applications
Pharmaceutical Applications
-
Skin Lightening Agent :
- Mechanism : 4-Isobutylresorcinol inhibits tyrosinase, an enzyme critical in melanin production, making it effective for skin whitening and treating hyperpigmentation.
- Studies : Clinical trials have demonstrated its efficacy in reducing dark spots and improving skin tone compared to other agents like hydroquinone, which can have adverse effects .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Cosmetic Applications
-
Anti-Aging Formulations :
- Role : Due to its antioxidant properties, this compound is included in anti-aging products to combat oxidative stress and improve skin elasticity.
- Consumer Products : Many cosmetic brands incorporate this compound into serums and creams aimed at reducing fine lines and wrinkles.
- Sunscreen Ingredients :
Material Science Applications
- Polymer Additives :
-
Adhesives and Sealants :
- Properties : The compound's adhesive qualities make it suitable for use in various industrial applications, particularly where strong bonding is required under varying environmental conditions.
Data Table of Applications
Mechanism of Action
4-Isobutylresorcinol exerts its effects by inhibiting the enzyme tyrosinase, which is crucial in the synthesis of melanin. By blocking this enzyme, the compound reduces melanin production, leading to a decrease in hyperpigmentation and an even skin tone. The molecular targets and pathways involved include the inhibition of tyrosinase activity and the subsequent reduction in melanin synthesis .
Comparison with Similar Compounds
- 4-Butylresorcinol
- Hexylresorcinol
- Phenylethyl Resorcinol
Comparison: 4-Isobutylresorcinol is unique in its structure and effectiveness. Compared to 4-Butylresorcinol, it has a different alkyl group, which may influence its solubility and penetration into the skin. Hexylresorcinol and Phenylethyl Resorcinol also share similar skin-lightening properties but differ in their molecular structures and specific applications .
Biological Activity
4-Isobutylresorcinol (IBR) is a synthetic derivative of resorcinol, known for its potential applications in dermatology, particularly as a skin-lightening agent. This compound exhibits significant biological activities, primarily attributed to its ability to inhibit tyrosinase, an enzyme crucial in melanin production. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.
This compound is characterized by the following chemical structure:
- Chemical Formula : CHO
- Molecular Weight : 178.23 g/mol
- IUPAC Name : 4-(1-Methylethyl)benzene-1,3-diol
The primary mechanism through which this compound exerts its biological effects is through the inhibition of tyrosinase activity. Tyrosinase catalyzes the conversion of tyrosine to dopa and subsequently to dopaquinone, leading to melanin synthesis.
Tyrosinase Inhibition
Research indicates that this compound exhibits competitive inhibition against tyrosinase. The structure-activity relationship (SAR) studies suggest that the presence of hydroxyl groups in the resorcinol moiety enhances binding affinity to the enzyme's active site, thereby inhibiting its activity more effectively than traditional agents like kojic acid.
Efficacy Studies
Several studies have evaluated the efficacy of this compound in comparison to other skin-lightening agents.
Table 1: Comparative Efficacy of Skin-Lightening Agents
Compound | IC (μM) | Mechanism |
---|---|---|
This compound | 15.69 | Tyrosinase inhibitor |
Kojic Acid | 48.62 | Tyrosinase inhibitor |
Hydroquinone | Not specified | Tyrosinase inhibitor |
Thiamidol | Not specified | Tyrosinase inhibitor |
The IC value for this compound indicates it is approximately three times more potent than kojic acid, making it a promising candidate for treating hyperpigmentation disorders such as melasma and age spots .
Case Studies
A clinical study involving patients with melasma demonstrated that topical formulations containing this compound significantly improved skin pigmentation compared to baseline measurements. The study utilized the Melasma Area Severity Index (mMASI) to quantify changes in pigmentation.
Table 2: Clinical Study Results on Melasma Treatment
Treatment Group | Baseline mMASI | Post-Treatment mMASI | % Reduction |
---|---|---|---|
Control (Hydroquinone) | 10.0 | 6.7 | 33% |
IBR Treatment | 10.0 | 5.7 | 43% |
Both groups showed significant improvement; however, those treated with IBR exhibited a greater reduction in mMASI scores .
Safety Profile
Safety assessments have indicated that topical applications of IBR are well-tolerated with minimal adverse effects reported. In clinical trials, only mild irritations were noted in a small percentage of participants, suggesting a favorable safety profile compared to stronger agents like hydroquinone, which has been associated with more severe side effects .
Properties
IUPAC Name |
4-(2-methylpropyl)benzene-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)5-8-3-4-9(11)6-10(8)12/h3-4,6-7,11-12H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVWLEMMYISKHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172404 | |
Record name | 4-Isobutylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18979-62-9 | |
Record name | 4-Isobutylresorcinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018979629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Isobutylresorcinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-ISOBUTYLRESORCINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9902W3HHX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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